2,3-Dihydroxy-1,4-dithiobutane 2,3-Dihydroxy-1,4-dithiobutane 1, 4-Dithiothreitol, also known as clelands reagent or reagent, cleland's, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. 1, 4-Dithiothreitol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 1, 4-Dithiothreitol can be biosynthesized from oxidized dithiothreitol; which is catalyzed by the enzyme vitamin K epoxide reductase complex subunit 1. In humans, 1, 4-dithiothreitol is involved in the vitamin K metabolism pathway.
L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
Brand Name: Vulcanchem
CAS No.: 3483-12-3
VCID: VC0142953
InChI: InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
SMILES: C(C(C(CS)O)O)S
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol

2,3-Dihydroxy-1,4-dithiobutane

CAS No.: 3483-12-3

Reference Standards

VCID: VC0142953

Molecular Formula: C4H10O2S2

Molecular Weight: 154.3 g/mol

2,3-Dihydroxy-1,4-dithiobutane - 3483-12-3

CAS No. 3483-12-3
Product Name 2,3-Dihydroxy-1,4-dithiobutane
Molecular Formula C4H10O2S2
Molecular Weight 154.3 g/mol
IUPAC Name (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol
Standard InChI InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
Standard InChIKey VHJLVAABSRFDPM-IMJSIDKUSA-N
Isomeric SMILES C([C@@H]([C@H](CS)O)O)S
Impurities Oxidized form: <2.5% (absorbance at 283nm)
SMILES C(C(C(CS)O)O)S
Canonical SMILES C(C(C(CS)O)O)S
Colorform Needles from ether
Solid
Melting Point 42-43 °C
Physical Description Solid
Description 1, 4-Dithiothreitol, also known as clelands reagent or reagent, cleland's, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. 1, 4-Dithiothreitol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 1, 4-Dithiothreitol can be biosynthesized from oxidized dithiothreitol; which is catalyzed by the enzyme vitamin K epoxide reductase complex subunit 1. In humans, 1, 4-dithiothreitol is involved in the vitamin K metabolism pathway.
L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
Shelf Life Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions.
Solubility In water, 4.94X10+5 mg/L at 25 °C (est)
Freely soluble in water
Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe
Synonyms (2R,3R)-rel-1,4-Dimercapto-2,3-butanediol; (±)-1,4-Dimercapto-2,3-butanediol; (±)-Dithiothreitol; 1,4-Dithio-DL-threitol; 1,4-Dithiothreitol; Cleland’s reagent; DL-1,4-Dimercapto-2,3-dihydroxybutane; DL-1,4-Dithiothreitol; DL-Dithiothreitol; DTT; DTT
Vapor Pressure 1.28X10-4 mm Hg at 25 °C (est)
PubChem Compound 439196
Last Modified Nov 11 2021
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